2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate
Overview
Description
2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique anthraquinone and isoxazole moieties, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate typically involves multi-step organic reactions. One common method includes the condensation of anthraquinone derivatives with isoxazole intermediates under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield. The process may include purification steps such as recrystallization or chromatography to ensure the desired product’s quality.
Chemical Reactions Analysis
Types of Reactions
2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce simpler anthraquinone compounds.
Scientific Research Applications
2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process, which is particularly useful in cancer treatment. Additionally, it can inhibit certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl propionate
- 2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl butyrate
Uniqueness
Compared to similar compounds, 2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate is unique due to its specific ester functional group, which can influence its solubility and reactivity. This uniqueness makes it particularly valuable in applications requiring precise chemical properties.
Properties
IUPAC Name |
2-[(8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl)amino]ethyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-10(21)23-9-8-19-13-6-7-14-16-15(13)17(22)11-4-2-3-5-12(11)18(16)24-20-14/h2-7,19H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIUMTPSSBKZKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCNC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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